![molecular formula C19H13BrClNOS B2695630 N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3-chlorobenzenecarboxamide CAS No. 339031-30-0](/img/structure/B2695630.png)

N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3-chlorobenzenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

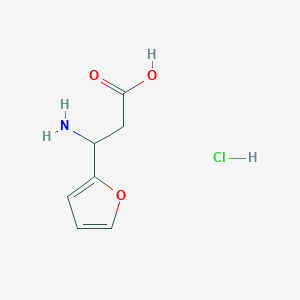

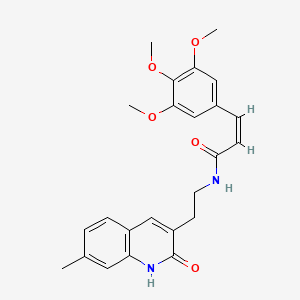

The synthesis of this compound involves several steps. The design and synthesis of novel compounds, containing in their molecules an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety, which belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .Molecular Structure Analysis

The molecular formula of this compound is C19H13BrClNO3S. It contains elements such as carbon, hydrogen, bromine, chlorine, nitrogen, oxygen, and sulfur.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The synthesized compounds were characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 356.67 . It is a powder at room temperature .Scientific Research Applications

Synthesis and Characterization of N-Substituted Sulfanilamide Derivatives

Research on N-substituted sulfanilamide derivatives, including a compound similar to N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3-chlorobenzenecarboxamide, focuses on their synthesis, characterization, and potential applications. A study by Lahtinen et al. (2014) synthesized various sulfanilamide derivatives, examining their crystal structures, thermal properties, and antimicrobial activities. These compounds were characterized using a range of spectroscopic and crystallographic methods, revealing distinct molecular conformations and hydrogen bonding networks. Although the derivatives showed no significant antibacterial activity, their structural and thermal analysis contributes to the understanding of such compounds' physicochemical properties (Lahtinen et al., 2014).

Reactivity Enhancement through Functionalized Oligo(p-phenylene sulfide)s

In a study on oligo(phenylene sulfide) (OPS), Tsuchida et al. (1995) explored the modification of OPS chains with reactive end groups, such as chloro, bromo, and carboxyl, to enhance their reactivity. This work aimed at synthesizing linear oligo(p-phenylene sulfide) terminated with reactive groups through oxidative polymerization and subsequent reactions for creating polyamide-graft-OPS copolymers. This research highlights the potential of functionalized OPS in developing advanced materials with tailored properties (Tsuchida et al., 1995).

Advances in Amide and Sulfonamide Chemistry

Further studies in the field of amide and sulfonamide chemistry reveal a variety of synthetic approaches and applications. For instance, the synthesis of novel α,β-unsaturated N-methoxy-N-methylamides demonstrates the utility of phenyl(N-methoxy-N-methylcarbamoylmethyl)sulfoxide for homologating alkyl halides, showcasing the versatility of amide compounds in organic synthesis (Beney et al., 1998). Another significant contribution comes from the development of new aromatic sulfonamide inhibitors for carbonic anhydrases, indicating the relevance of sulfonamide derivatives in medicinal chemistry and enzyme inhibition (Supuran et al., 2013).

Mechanism of Action

Target of Action

Similar compounds have been shown to have antimicrobial action against bacterial and fungal strains .

Mode of Action

It is suggested that the compound may interact with its targets, leading to changes that result in its antimicrobial activity .

Result of Action

It has been suggested that the compound has promising potential for developing novel antimicrobial agents to fight gram-positive pathogens, particularly enterococcus faecium biofilm-associated infections .

Biochemical Analysis

Biochemical Properties

The compound has been synthesized and characterized through various spectroscopic techniques

Temporal Effects in Laboratory Settings

There is currently no available information on the temporal effects of N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3-chlorobenzamide in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3-chlorobenzamide at different dosages in animal models have not been reported. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3-chlorobenzamide within cells and tissues are not yet understood. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name |

N-[4-(4-bromophenyl)sulfanylphenyl]-3-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13BrClNOS/c20-14-4-8-17(9-5-14)24-18-10-6-16(7-11-18)22-19(23)13-2-1-3-15(21)12-13/h1-12H,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STMBZQHYXAIRFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13BrClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-1-[(E)-[1-(furan-2-yl)ethylidene]amino]thiourea](/img/structure/B2695548.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide](/img/structure/B2695554.png)

![2-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2695558.png)

![(8S)-7-[(2-Methylpropan-2-yl)oxycarbonyl]-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid](/img/structure/B2695562.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-3-carboxamide](/img/structure/B2695563.png)

![methyl 3-(N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2695566.png)

![Methyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propylchromen-7-yl]oxypropanoate](/img/structure/B2695568.png)